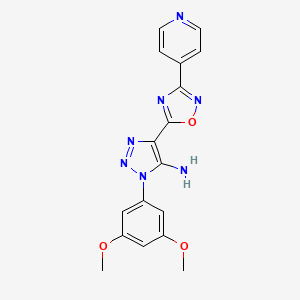

3-(3,5-Dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is of interest due to its incorporation of triazole and oxadiazole moieties, which are known for their prevalence in compounds with significant biological activity. The structural components suggest potential for interaction with various biological targets, leading to antimicrobial, anticancer, and other pharmacological activities.

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of related triazole and oxadiazole derivatives can be achieved through reactions involving amino, thiol, and halide precursors under conditions that promote heterocycle formation (Hu et al., 2005). These methods highlight the versatility and complexity of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of closely related compounds demonstrates the significance of intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and reactivity. For example, derivatives of triazole have been studied for their crystal structures, showing how molecular packing can affect the compound's properties (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Compounds containing triazole and oxadiazole rings are known to participate in various chemical reactions, including nucleophilic substitution and cyclization reactions. These reactions are crucial for the synthesis of diverse derivatives with potential biological activities (Xiong et al., 2022).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments. The synthesis and properties study of related compounds provides insights into their physical characteristics, which are critical for their application in various fields (Hulina et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are key to their utility in medicinal chemistry and materials science. Studies on similar compounds reveal their potential as antimicrobial, anticancer agents, and more, highlighting the importance of understanding these properties (Abdo & Kamel, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Several studies have synthesized compounds structurally related to 3-(3,5-Dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine, exploring their potential antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities have been documented. These compounds demonstrated varying degrees of antimicrobial efficacy, highlighting the significance of the triazole and oxadiazole moieties in contributing to biological activity (Bayrak et al., 2009).

Anticancer Evaluation

Another study focused on the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and their Mannich bases, assessing their anticancer activity against various human cancer cell lines. Notably, certain Mannich bases showed potent cytotoxic activity, suggesting the therapeutic potential of these compounds in cancer treatment (Abdo & Kamel, 2015).

Antibacterial Activity

Research into polyheterocycles incorporating oxadiazoles and triazoles has also yielded compounds with promising antibacterial properties. The synthesis of these compounds and their preliminary antibacterial activity evaluation underscored the utility of integrating pyridyl and triazole units for developing new antibacterial agents (Hu et al., 2005).

Molecular Rearrangements and Energetic Materials

The photochemistry of 1,2,4-oxadiazoles, leading to molecular rearrangements and the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, illustrates the complex reactions these compounds can undergo. Such studies not only contribute to the understanding of their chemical behavior but also open avenues for novel applications in materials science (Buscemi, Vivona, & Caronna, 1996).

Eigenschaften

IUPAC Name |

3-(3,5-dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O3/c1-25-12-7-11(8-13(9-12)26-2)24-15(18)14(21-23-24)17-20-16(22-27-17)10-3-5-19-6-4-10/h3-9H,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAFJECRLRDQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)

![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483809.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2483810.png)